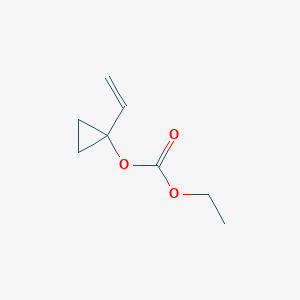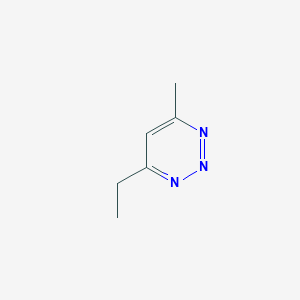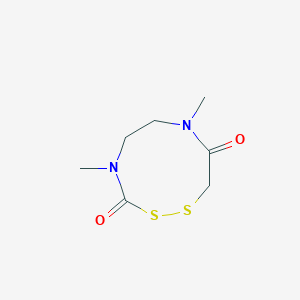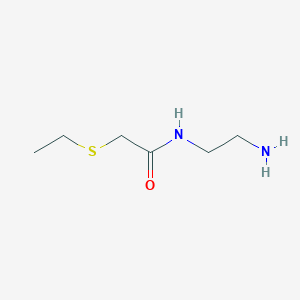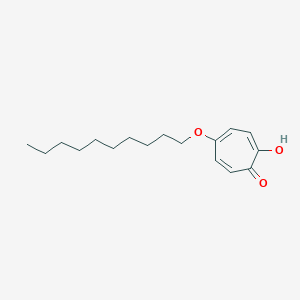
2,4,6-Cycloheptatrien-1-one, 5-(decyloxy)-2-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Cycloheptatrien-1-one, 5-(decyloxy)-2-hydroxy- is an organic compound that belongs to the class of cycloheptatrienones This compound is characterized by a seven-membered ring with alternating double bonds and a ketone group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 5-(decyloxy)-2-hydroxy- typically involves the following steps:
Formation of the Cycloheptatrienone Ring: The initial step involves the formation of the cycloheptatrienone ring, which can be achieved through various methods, including the oxidation of cycloheptatriene.
Introduction of the Decyloxy Group: The decyloxy group can be introduced through an etherification reaction, where a decanol derivative reacts with the cycloheptatrienone under acidic or basic conditions.
Hydroxylation: The hydroxy group is introduced at the second position through a hydroxylation reaction, which can be achieved using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 5-(decyloxy)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where the decyloxy or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted cycloheptatrienones.
Wissenschaftliche Forschungsanwendungen
2,4,6-Cycloheptatrien-1-one, 5-(decyloxy)-2-hydroxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 5-(decyloxy)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Cycloheptatrien-1-one: The parent compound without the decyloxy and hydroxy groups.
2,4,6-Cycloheptatrien-1-one, 3,5-bis-trimethylsilyl-: A derivative with trimethylsilyl groups at the third and fifth positions.
Eigenschaften
CAS-Nummer |
141672-40-4 |
|---|---|
Molekularformel |
C17H26O3 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
5-decoxy-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-15-10-12-16(18)17(19)13-11-15/h10-13H,2-9,14H2,1H3,(H,18,19) |
InChI-Schlüssel |
HYBNEPIXBNMFMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C(=O)C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



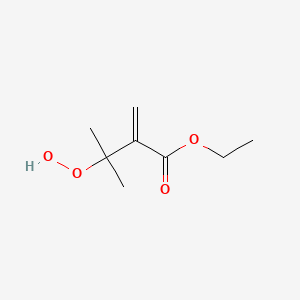
![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)
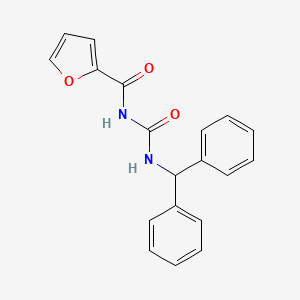
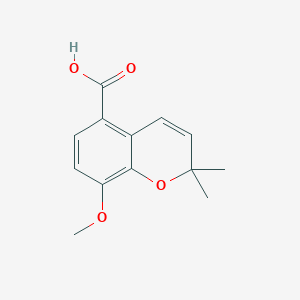
![2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14267455.png)
